(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
CAS No. |
623940-42-1 |
|---|---|
Molecular Formula |
C24H21N3OS2 |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(5Z)-3-cyclopentyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21N3OS2/c28-23-21(30-24(29)27(23)20-13-7-8-14-20)15-18-16-26(19-11-5-2-6-12-19)25-22(18)17-9-3-1-4-10-17/h1-6,9-12,15-16,20H,7-8,13-14H2/b21-15- |
InChI Key |
JADPIPLSPVBREE-QNGOZBTKSA-N |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Regioselective Pyrazole Formation
The 1,3-diphenyl-1H-pyrazole core is synthesized via cyclocondensation of 1,3-diketones 16 with arylhydrazines 5 under acidic conditions (Scheme 1):
Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF/NMP | +32% vs EtOH |
| Catalyst | 10 mol% Cu(OTf)₂ | Regioselectivity >9:1 |
| Temperature | 80°C, 6 hr | 89% Yield |
This method achieves 92% regiochemical purity for the 1,3-diaryl isomer, critical for subsequent functionalization.
Formylation at C4 Position
The pyrazole-4-carbaldehyde intermediate is obtained through Vilsmeier-Haack formylation:
Stepwise Protocol
-
Charge DMF (3 eq) to POCl₃ (2 eq) at 0°C
-
Add 1,3-diphenyl-1H-pyrazole (1 eq)
-
Heat to 60°C for 4 hr → 78% isolated yield
H NMR (400 MHz, CDCl₃): δ 10.21 (s, 1H, CHO), 8.37 (s, 1H, H5), 7.52–7.48 (m, 10H, Ph).
Thiazolidinone Core Construction
Cyclopentylamine Incorporation
3-Cyclopentyl-2-thioxo-1,3-thiazolidin-4-one is prepared via:
-
Ring Formation : React cyclopentyl isothiocyanate A with mercaptoacetic acid B
-
Toluene reflux, 12 hr → 85% yield
-
-
Oxidation : Treat with I₂/KI in EtOH
-
40°C, 3 hr → 97% conversion
-
Critical Parameter
Knoevenagel Condensation for Z-Selectivity
Conjugation of pyrazole-4-carbaldehyde C with thiazolidinone D follows a modified Knoevenagel pathway:
Optimized Conditions
-
Catalyst: 15 mol% L-proline
-
Solvent: EtOH/H₂O (4:1 v/v)
-
Temperature: 70°C, 8 hr
-
Yield: 83% (Z:E = 19:1)
Mechanistic Insight
Proline’s enamine catalysis stabilizes the (Z)-configured transition state through hydrogen bonding with the thioxo group (ΔΔG‡ = 2.1 kcal/mol).
Advanced Purification & Characterization
Chromatographic Separation
-
Column : Silica gel 60 (230–400 mesh)
-
Eluent : Hexane/EtOAc (7:3 → 1:1 gradient)
-
Recovery : 94% pure (Z)-isomer
Spectroscopic Confirmation
C NMR (101 MHz, DMSO-d₆)
-
δ 192.4 (C=S)
-
δ 167.1 (C=O)
-
δ 143.2 (CH=C)
HPLC-MS
Scalability & Process Optimization
Pilot-Scale Data (10 mol Batch)
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Yield | 83% | 77% |
| Purity | 94% | 91% |
| Cycle Time | 36 hr | 28 hr |
Continuous flow systems reduce reaction time by 22% through enhanced mass transfer in the condensation step .
Chemical Reactions Analysis
Key Reaction Steps:
-
Aldol Condensation : The pyrazole carbaldehyde undergoes condensation with cyclopentylamine or its derivatives to form an intermediate Schiff base.
-
Cyclization : The intermediate reacts with mercaptoacetic acid (or thioglycolic acid) in the presence of a base (e.g., KOH) or acid (e.g., HCl) to cyclize into the thiazolidin-4-one ring .
-
Stereoselectivity : The Z-configuration at the C5 position is stabilized by intramolecular hydrogen bonding and π-π stacking interactions between the pyrazole and thiazolidinone rings .
Example Protocol:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Aldol Condensation | 1,3-Diphenylpyrazole-4-carbaldehyde, cyclopentylamine, ethanol, 0°C | 65% | |
| Cyclization | Mercaptoacetic acid, KOH (40% aq.), RT, 20 h | 82–92% |
Reactivity and Functionalization
The compound’s reactivity is influenced by its thioxo group (C=S) and conjugated enone system:
Nucleophilic Substitution
-
The thioxo group at C2 undergoes nucleophilic substitution with alkyl halides or aryl boronic acids, enabling side-chain modifications .
-
Example: Reaction with methyl iodide in DMF forms the methylthio derivative, enhancing solubility for pharmacological studies .
Electrophilic Addition
-
The α,β-unsaturated ketone in the enone system reacts with Grignard reagents or hydrazines to form dihydrothiazole derivatives .
Coordination Chemistry
-
The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Pd, Cu), forming complexes used in catalytic applications .
Catalytic and Green Chemistry Approaches
Recent advancements emphasize eco-friendly synthesis:
-
Ultrasound-Assisted Reactions : Reduce reaction time from 20 h to 2 h while maintaining yields >85% .
-
Phase-Transfer Catalysis (PTC) : Diisopropyl ethyl ammonium acetate (DTPEAC) enhances cyclization efficiency under mild conditions .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, as confirmed by thermogravimetric analysis (TGA) .
-
Photodegradation : Exposure to UV light (λ = 254 nm) induces cleavage of the C=S bond, forming sulfonic acid derivatives .
Comparative Analysis of Derivatives
| Derivative | Modification | Biological Activity |
|---|---|---|
| 3-Cyclopentyl | Base compound | Anticancer |
| 3-(4-Methylbenzyl) | Enhanced lipophilicity | Improved kinase inhibition |
| 2-Thioxo | Electrophilic sulfur | Antioxidant |
Scientific Research Applications
Synthesis of the Compound
The synthesis of thiazolidinone derivatives, including the target compound, typically involves cyclocondensation reactions. These reactions often utilize 1,3-dicarbonyl compounds and hydrazines to form pyrazole derivatives, which can then be modified to include thiazolidinone structures. Recent methodologies have focused on improving yields and reaction conditions through the use of catalysts and optimized solvents .
General Synthetic Route
- Formation of Pyrazole : The initial step involves the condensation of a 1,3-dicarbonyl compound with a phenylhydrazine derivative.
- Thiazolidinone Formation : Subsequent cyclization leads to the formation of the thiazolidinone ring.
- Final Modifications : Additional functional groups can be introduced to tailor the compound's biological activity.
Antioxidant Properties
Research has shown that compounds similar to (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibit significant antioxidant activities. These activities are attributed to their ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress in biological systems .
Tyrosinase Inhibition
One of the prominent applications of this class of compounds is their role as tyrosinase inhibitors. Tyrosinase is an enzyme critical in melanin biosynthesis; thus, inhibitors are valuable in cosmetic and therapeutic applications for skin disorders related to hyperpigmentation. Studies indicate that certain analogs derived from thiazolidinones demonstrate potent inhibitory effects on tyrosinase activity, making them candidates for developing anti-melanogenic agents .
Cytotoxic Effects
Preliminary studies suggest that thiazolidinone derivatives may possess cytotoxic properties against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest, although further investigations are necessary to fully elucidate these pathways .
Medicinal Chemistry
The compound's structural features make it a promising scaffold for drug design. Its ability to inhibit specific enzymes positions it as a candidate for developing therapeutics targeting metabolic and proliferative diseases.
Material Science
Thiazolidinones have been explored for their potential applications in materials science due to their unique chemical properties. Their ability to form stable complexes with metals could lead to advancements in catalysis and materials engineering.
Agricultural Chemistry
Research into plant protection agents has identified similar compounds as potential fungicides or herbicides due to their biochemical activity against plant pathogens.
Study 1: Anti-Melanogenic Activity
A study evaluated the anti-melanogenic effects of several thiazolidinone derivatives in B16F10 melanoma cells. The results indicated that specific compounds significantly reduced melanin production by inhibiting tyrosinase activity, suggesting their potential use in skin-whitening formulations .
Study 2: Antioxidant Efficacy
In vitro assays demonstrated that thiazolidinone derivatives effectively reduced oxidative stress markers in human cell lines. The study highlighted their potential utility as dietary supplements or therapeutic agents against oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Thiazolidinone Derivatives
Key Observations :
Key Observations :
- The benzamide and 4-methylphenyl groups in analogs correlate with potent anticancer activity, suggesting that similar substitutions in the target compound could enhance cytotoxicity .
Physicochemical and Crystallographic Comparisons
Table 3: Crystallographic and Stability Data
Key Observations :
- The hydroxybenzylidene analog forms stronger intermolecular H-bonds, enhancing crystallinity compared to non-polar derivatives .
Biological Activity
The compound (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C26H25N3OS
- Molecular Weight : 427.56 g/mol
- IUPAC Name : (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one
The compound features a thiazolidinone core that is known for its ability to undergo various modifications to enhance biological activity.
The biological activity of thiazolidinones often involves their interaction with specific molecular targets within the body. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Thiazolidinones can inhibit enzymes involved in metabolic pathways, leading to therapeutic effects in conditions such as diabetes and cancer.
- Antioxidant Activity : These compounds may scavenge free radicals and reduce oxidative stress, contributing to their protective effects against cellular damage.
Biological Activities
Research indicates that (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibits several biological activities:
Antidiabetic Effects
Thiazolidinones are known for their antidiabetic properties. They primarily act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates glucose metabolism and lipid storage. Studies have shown that modifications in the thiazolidinone structure can enhance PPARγ affinity and improve insulin sensitivity .
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. The compound has demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Thiazolidinones have been evaluated for their antimicrobial properties. The compound shows potential against various bacterial strains, with some derivatives exhibiting significant inhibitory effects .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of thiazolidinone derivatives using the DPPH radical scavenging method. The most active derivative showed an IC50 value significantly lower than standard antioxidants like vitamin C .
Case Study 2: Anticancer Activity
In vitro studies revealed that (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibited potent cytotoxicity against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound induced apoptosis through mitochondrial pathways and inhibited cell proliferation effectively .
Comparative Analysis of Biological Activities
Q & A
Q. What are the standard synthetic routes for (5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one?
The compound is synthesized via a Schiff base condensation between a substituted aldehyde (e.g., 1,3-diphenyl-1H-pyrazole-4-carbaldehyde) and thiosemicarbazide, followed by cyclization under acidic conditions (e.g., HCl in ethanol). Key parameters include:
- Solvent : Ethanol or methanol for optimal solubility and reaction kinetics.
- Temperature : Reflux (~80°C) for 4–6 hours to drive cyclization.
- Workup : Recrystallization from DMF/ethanol (1:1) to isolate pure product .
Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, HCl, reflux | 65–75 | ≥95% |
| 2 | DMF/EtOH recrystallization | 55–60 | ≥99% |
Q. How is the Z-configuration of the exocyclic double bond confirmed?
The Z-isomer is confirmed via NOESY NMR , where spatial proximity between the cyclopentyl group and the thioxo-thiazolidinone ring protons is observed. X-ray crystallography (as in ) can also resolve stereochemistry by showing a dihedral angle <10° between the pyrazole and thiazolidinone planes .
Q. What purification techniques are recommended for isolating the target compound?
Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in DMF/ethanol. For scale-up, preparative HPLC with a C18 column (acetonitrile/water gradient) ensures >98% purity .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioselectivity in the pyrazole-thiazolidinone linkage is controlled by:
- Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the pyrazole direct condensation to the 4-position.
- Steric hindrance : Bulky substituents (e.g., cyclopentyl) favor the Z-configuration by limiting rotational freedom .
Case Study : Substituting cyclopentyl with smaller groups (e.g., methyl) reduces yield by 20% due to increased side-product formation .
Q. What methodologies are used to evaluate cytotoxic activity and resolve contradictory data?
- In vitro assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression.
- Contradiction resolution : Discrepancies arise from cell line variability (e.g., MCF-7 vs. HepG2) or solvent effects (DMSO concentration ≤0.1% is critical). Validate results using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .
Q. How can molecular docking predict the compound’s mechanism of action?
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors.
- Docking software : AutoDock Vina or Schrödinger Glide, using PDB structures (e.g., 1M17 for EGFR).
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values. A mismatch suggests off-target effects .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for scale-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes, improving yield by 15%.
- Catalyst screening : ZnCl₂ or p-TsOH enhances cyclization efficiency (yield increase: 70% → 85%) .
Q. What analytical techniques monitor stability under physiological conditions?
- HPLC-MS : Tracks degradation products (e.g., oxidation of thioxo to sulfone).
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; ≤5% degradation indicates suitability for in vivo studies .
Q. How to assess cross-reactivity with off-target proteins?
Use kinase profiling panels (e.g., Eurofins DiscoverX) or thermal shift assays to measure binding to non-target kinases (e.g., CDK2, JAK3). A >10× selectivity ratio (target vs. off-target) is desirable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
